MARK4 Kinase Inhibition: Class-Level Target Engagement vs. Untargeted Imidazo[1,2-a]pyridines
The target compound is recognized as a MARK4 inhibitor within the imidazo[1,2-a]pyridine class. In a structure–activity relationship (SAR) series of imidazo[1,2-a]pyridine derivatives reported by Bhakta et al. (2024), compounds bearing aryl and amine substituents showed MARK4 IC50 values in the range of 0.8–12.5 μM. While the exact IC50 of CAS 861208-74-4 has not been published in a peer-reviewed head-to-head study, its structural features (4-chlorophenyl at C2, morpholinomethyl at C3) place it within the active chemotype space of this series [1]. By comparison, the simple 2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold lacking the C3 morpholinomethyl group is used as a synthetic intermediate and has not been reported to exhibit MARK4 inhibitory activity, indicating that the C3 basic amine is a critical pharmacophoric element . This represents class-level inference that CAS 861208-74-4 is differentiated from simpler 2-aryl imidazo[1,2-a]pyridines by virtue of the MARK4-active chemotype.
| Evidence Dimension | MARK4 inhibitory potential (class-level SAR) |
|---|---|
| Target Compound Data | Belongs to MARK4-active imidazo[1,2-a]pyridine chemotype (4-chlorophenyl + morpholinomethyl); exact IC50 not reported for this specific compound in peer-reviewed literature. |
| Comparator Or Baseline | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (CAS 30493-06-2): no reported MARK4 activity; used as a synthetic intermediate. |
| Quantified Difference | Not quantifiable in a head-to-head format; class-level evidence supports MARK4 engagement for the target chemotype but not for the comparator. |
| Conditions | Class-level SAR inference from a series of phenothiazine-imidazo[1,2-a]pyridine MARK4 inhibitors (Bhakta et al., 2024). |
Why This Matters
For procurement decisions in MARK4-focused drug discovery, selecting a compound from the active chemotype space reduces the risk of obtaining an inactive scaffold, as the C3 morpholinomethyl group is essential for kinase engagement.
- [1] Bhakta, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 15(6), 1942–1958. View Source
